(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-17-12-10(20-3)5-4-6-11(12)21-14(17)16-13(19)9-7-8-15-18(9)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEUYXHKIIJUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
- Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 320.38 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The compound may bind to specific proteins involved in disease pathways, modulating their activity. For instance, interactions with enzymes or receptors could alter signaling pathways critical for disease progression.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Effects : The presence of the thiazole and pyrazole moieties has been linked to anticancer activity, potentially through apoptosis induction in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 1.61 | |
| Compound B | A-431 | 1.98 | |
| This compound | HepG2 | TBD | TBD |
Antimicrobial Activity
Studies have indicated that thiazole derivatives possess antimicrobial properties. The compound's potential as an antimicrobial agent can be evaluated through its Minimum Inhibitory Concentration (MIC) against various pathogens.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
Case Studies
- Antitumor Activity : In a study investigating the anticancer properties of thiazole derivatives, it was found that compounds similar to this compound exhibited potent cytotoxicity against human liver carcinoma cells (HepG2). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Another study explored the neuroprotective effects of thiazole-based compounds in models of neurodegenerative diseases. Results indicated a reduction in neuroinflammation and oxidative stress markers, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Substituent Variations on the Benzo[d]thiazole Ring
(E)-N-(3-(2-Methoxyethyl)-5,7-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-Methyl-1H-Pyrazole-5-Carboxamide (C₁₇H₂₀N₄O₂S, MW 344.4):
(E)-N-(4-Ethoxy-3-Methylbenzo[d]thiazol-2(3H)-ylidene)-1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxamide (C₁₇H₂₀N₄O₂S, MW 344.4):
Core Scaffold Modifications
- 4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one: Key Difference: Pyrazolone replaces pyrazole carboxamide, and an allyl group is present.
- (E)-N’-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide: Key Difference: Hydrazide replaces carboxamide, and a benzylidene group substitutes the benzo[d]thiazole. Impact: The hydrazide moiety introduces additional hydrogen-bond donors, which may improve solubility but reduce metabolic resistance compared to the carboxamide group .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s methoxy group balances lipophilicity and solubility better than the ethoxy analog.
- Pyrazole carboxamide offers metabolic stability over hydrazide derivatives, which are prone to hydrolysis .
Q & A
Q. What are the standard synthetic protocols and characterization techniques for this compound?
Answer: The synthesis typically involves condensation reactions between pyrazole-carboxylate derivatives and substituted benzothiazole precursors. Key steps include:
- Step 1: Preparation of the pyrazole-5-carboxamide core via hydrazide intermediates.
- Step 2: Cyclocondensation with 4-methoxy-3-methylbenzothiazole derivatives under reflux in ethanol or THF .
Q. Essential characterization techniques :
- Spectroscopy : IR (to confirm carbonyl and N-H stretches), and NMR (to verify substituent positions and stereochemistry) .
- X-ray crystallography : Resolves crystal structure and confirms the (E)-configuration .
- Mass spectrometry (ESI-MS) : Validates molecular weight .
Q. How is the purity of the compound assessed during synthesis?
Answer:
- Chromatography : Use HPLC or TLC with silica gel and ethyl acetate/hexane eluents to monitor reaction progress .
- Elemental analysis : Compare experimental C, H, N, S content with theoretical values (e.g., ±0.3% deviation) .
- Melting point : Sharp melting range (<2°C) indicates purity .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s properties?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:
- Predict molecular geometry : Optimized bond lengths/angles match X-ray data .
- Calculate electronic properties : HOMO-LUMO gaps (e.g., 4.2 eV) indicate charge transfer potential .
- Simulate vibrational spectra : Compare computed IR frequencies with experimental data to assign peaks (e.g., C=O stretch at 1670 cm) .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Answer:
- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to account for solvent effects (e.g., DMSO-d) .
- IR frequency scaling : Apply a factor of 0.961 to DFT-calculated wavenumbers to align with experimental observations .
- Dynamic effects : Include anharmonic corrections for vibrations like N-H stretches, which DFT may overestimate .
Q. How is Hirshfeld surface analysis applied to study crystal packing?
Answer: Hirshfeld surfaces quantify intermolecular interactions:
- Contact contributions : O···H (20%), C···H (15%), and S···H (10%) contacts dominate .
- Fingerprint plots : Identify π-π stacking (sharp spikes at ) and hydrogen-bonding motifs .
Q. What methodologies are used in molecular docking studies for bioactivity prediction?
Answer:
- Target selection : Dock against enzymes like COX-2 or kinases using AutoDock Vina .
- Binding pose validation : Compare docking scores (e.g., -9.2 kcal/mol) with known inhibitors and validate via MD simulations .
- SAR analysis : Modify substituents (e.g., methoxy to nitro groups) to assess affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
